molecular formula C7H5N3OS B1301711 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 3690-47-9

5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1301711
CAS No.: 3690-47-9
M. Wt: 179.2 g/mol
InChI Key: KXNWRPICZLNODY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting their transport and distribution within the body .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . In terms of gene expression, this compound has been shown to upregulate or downregulate the expression of specific genes involved in cell proliferation and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene transcription and translation processes . Additionally, this compound can modulate protein-protein interactions, affecting the formation of protein complexes and signaling networks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration. Understanding the dosage effects is essential for determining the therapeutic window and safety margins of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with metabolic enzymes can also affect the flux of metabolic pathways, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, where it can exert its effects on cellular processes . For instance, its localization in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of a hydrazide with a carbon disulfide derivative. One common method is as follows :

    Starting Materials: Pyridine-2-carboxylic acid hydrazide and carbon disulfide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium hydroxide in ethanol.

    Procedure: The pyridine-2-carboxylic acid hydrazide is dissolved in ethanol, and carbon disulfide is added dropwise. The mixture is stirred at room temperature for several hours, followed by the addition of potassium hydroxide. The reaction mixture is then heated under reflux for a few hours.

    Product Isolation: The reaction mixture is cooled, and the product is precipitated by adding water. The solid product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrazide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Disulfides.

    Reduction: Hydrazides.

    Substitution: Alkyl or acyl derivatives of this compound.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, resulting in different reactivity and biological activity.

    5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of an oxadiazole ring, leading to variations in electronic properties and biological activity.

    5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-thiol: Different ring structure, affecting its chemical and biological properties.

Uniqueness:

Its ability to form metal complexes and its diverse biological activities set it apart from similar compounds .

Properties

IUPAC Name

5-pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-3-1-2-4-8-5/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNWRPICZLNODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363340
Record name 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3690-47-9
Record name 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

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